

An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(N,N-Dimethylamino)phenylboronic acid

Cat. No.: B016133

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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **3-(N,N-Dimethylamino)phenylboronic acid**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

3-(N,N-Dimethylamino)phenylboronic acid is a versatile organic compound utilized in a variety of chemical transformations. Its physical and chemical characteristics are summarized below.

Property	Value	Reference
CAS Number	178752-79-9	[1][2][3]
Molecular Formula	C ₈ H ₁₂ BNO ₂	[1][2][3]
Molecular Weight	165.00 g/mol	[1][3]
Appearance	Pale Green to Pale Grey Solid	[1][4]
Melting Point	178-193 °C	[1][2]
Boiling Point (Predicted)	344.0 ± 44.0 °C at 760 mmHg	[1][2]
Density (Predicted)	1.12 ± 0.1 g/cm ³	[1][2]
pKa (Predicted)	8.54 ± 0.10	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[1]
Storage	Store under inert gas (nitrogen or Argon) at 2-8°C	[1][4]

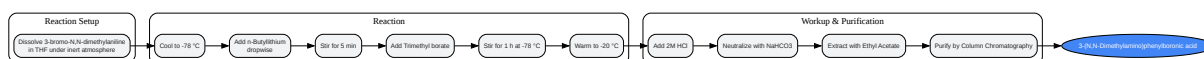
Synthesis Protocol

A common method for the synthesis of **3-(N,N-Dimethylamino)phenylboronic acid** involves the lithiation of 3-bromo-N,N-dimethylaniline followed by reaction with a borate ester.[1][5]

Experimental Procedure:

- **Reaction Setup:** Dissolve 3-bromo-N,N-dimethylaniline (2.50 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexane, 3.75 mmol) dropwise to the solution. Stir the reaction mixture at -78 °C for an additional 5 minutes after the addition is complete.
- **Borylation:** To the reaction mixture, add trimethyl borate (10.0 mmol) and continue stirring at -78 °C for 1 hour.

- Warming: Allow the reaction to slowly warm to -20 °C over a period of 20 minutes.
- Quenching and Neutralization: Add 2 M hydrochloric acid (3 mL) to the reaction mixture and stir for 5 minutes. Subsequently, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
- Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
- Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of acetone and dichloromethane (1:1, v/v) as the eluent to yield **3-(N,N-Dimethylamino)phenylboronic acid**.



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Synthesis workflow for **3-(N,N-Dimethylamino)phenylboronic acid**.

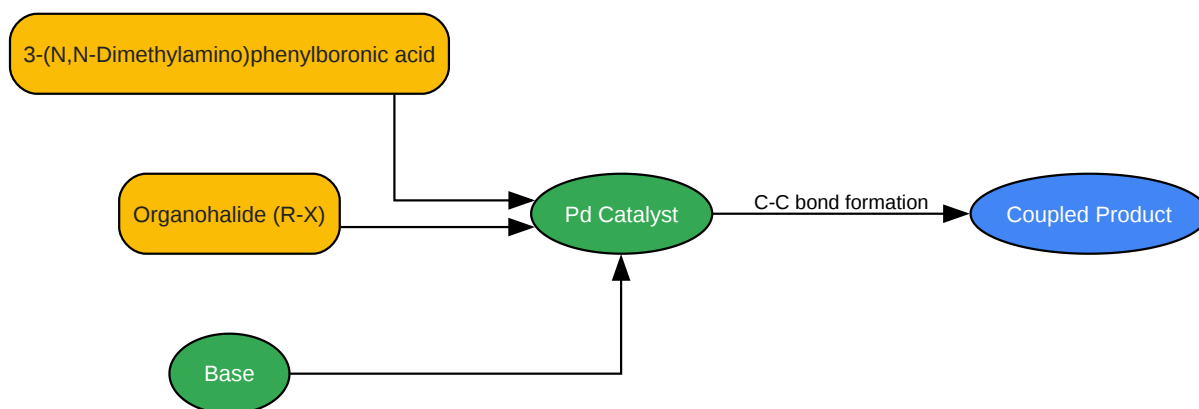
Applications in Research and Development

3-(N,N-Dimethylamino)phenylboronic acid serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.^{[6][7][8][9]} In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.

A general representation of the Suzuki-Miyaura coupling reaction is depicted below.



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General scheme of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Bioactive Molecules

3-(N,N-Dimethylamino)phenylboronic acid is a reactant in the synthesis of various protein effectors, including:

- Modulators of survival motor neuron (SMN) protein: These compounds have potential applications in the treatment of spinal muscular atrophy.^[1]
- Glucokinase activators: These are of interest in the development of therapies for diabetes.^[1]
- Bacillus anthracis enoyl-ACP reductase inhibitors: These molecules are being investigated as potential antibacterial agents.^[1]

Furthermore, phenylboronic acid derivatives are utilized in the development of glucose-sensitive drug delivery systems.^{[10][11]} These systems can release therapeutic agents in response to changes in glucose concentration, offering a promising approach for diabetes management. The boronic acid moiety can form reversible covalent bonds with diols, such as those found in glucose.^{[10][11]} This interaction can be exploited to create "smart" drug delivery vehicles that release their payload in a controlled manner.

Safety and Handling

3-(N,N-Dimethylamino)phenylboronic acid is classified as an irritant.[1][2] It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2][12] It may cause skin, eye, and respiratory irritation.[13][14] Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[13]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(N,N-Dimethylamino)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016133#3-n-n-dimethylamino-phenylboronic-acid-chemical-properties]

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